molecular formula C10H17N3O2S B3133833 N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide CAS No. 400074-00-2

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide

Cat. No.: B3133833
CAS No.: 400074-00-2
M. Wt: 243.33 g/mol
InChI Key: XSNOUYABYJWBCV-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide is a complex organic compound characterized by its indazole core and sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent methylation and sulfonamide formation steps are then carried out to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indazole core makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: Biologically, N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide may exhibit bioactive properties, such as antimicrobial, antiviral, or anticancer activities. Its potential as a lead compound for drug development is an area of active research.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs.

Industry: In industry, this compound may find applications in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The indazole core can bind to receptors or enzymes, modulating their activity and leading to biological responses. The sulfonamide group may enhance the compound's solubility and stability, contributing to its efficacy.

Comparison with Similar Compounds

  • N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethanesulfonamide

  • N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)propanesulfonamide

  • N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)butanesulfonamide

Uniqueness: N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of the indazole core and sulfonamide group distinguishes it from other similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12-10(13(2)16(3,14)15)8-6-4-5-7-9(8)11-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOUYABYJWBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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